molecular formula C10H10Cl2O2 B3382886 3-(3,4-Dichlorophenyl)-2-methylpropanoic acid CAS No. 376584-53-1

3-(3,4-Dichlorophenyl)-2-methylpropanoic acid

Cat. No.: B3382886
CAS No.: 376584-53-1
M. Wt: 233.09 g/mol
InChI Key: MIUCWTDZLBDHBE-UHFFFAOYSA-N
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Description

3-(3,4-Dichlorophenyl)-2-methylpropanoic acid (CAS 376584-53-1) is a high-purity organic compound of significant interest in medicinal chemistry and pharmaceutical research . This derivative of propanoic acid, with a molecular formula of C 10 H 10 Cl 2 O 2 and a molecular weight of 233.09 g/mol, features a 3,4-dichlorophenyl moiety and a methyl group at the propanoic acid's 2-position, which can influence its steric and electronic properties . Its structure, represented by the SMILES string CC(C(O)=O)CC1=CC(Cl)=C(Cl)C=C1, makes it a valuable intermediate for synthesizing more complex molecules . Researchers utilize this compound in developing potential pharmacologically active substances, leveraging the 3,4-dichlorophenyl group to modulate bioactivity and interaction with biological targets. It is available for purchase in quantities ranging from 50mg to 10g, with consistent quality and purity guaranteed . This product is intended for research and development applications in a controlled laboratory environment only. It is not for diagnostic, therapeutic, or personal use.

Properties

IUPAC Name

3-(3,4-dichlorophenyl)-2-methylpropanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10Cl2O2/c1-6(10(13)14)4-7-2-3-8(11)9(12)5-7/h2-3,5-6H,4H2,1H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIUCWTDZLBDHBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC(=C(C=C1)Cl)Cl)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10Cl2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

376584-53-1
Record name 3-(3,4-dichlorophenyl)-2-methylpropanoic acid
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-Dichlorophenyl)-2-methylpropanoic acid typically involves the reaction of 3,4-dichlorobenzaldehyde with a suitable reagent to introduce the methylpropanoic acid group. One common method involves the use of a Grignard reagent, such as methylmagnesium bromide, followed by oxidation to form the desired acid .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for efficiency and yield. This often includes the use of continuous flow reactors and advanced purification techniques to ensure high purity of the final product .

Chemical Reactions Analysis

Esterification

The carboxylic acid group readily undergoes esterification with alcohols under acidic catalysis.

Reagents/ConditionsProductsYieldNotes
Methanol + H₂SO₄ (reflux)Methyl 3-(3,4-dichlorophenyl)-2-methylpropanoate85-92%Requires dehydrating agents to shift equilibrium
Ethanol + p-TsOHEthyl ester derivative78%Lower reactivity compared to methanol due to steric effects

Amide Formation

Activation via thionyl chloride (SOCl₂) or carbodiimides enables nucleophilic substitution with amines:

Activated IntermediateAmineProductYield
Acyl chlorideAmmonia3-(3,4-Dichlorophenyl)-2-methylpropanamide65%
Mixed anhydrideBenzylamineN-Benzylamide derivative73%

Decarboxylation Pathways

Thermal or catalytic decarboxylation eliminates CO₂, forming substituted toluene derivatives:

ConditionsCatalystMajor ProductSelectivity
200°C, N₂ atmosphereCuO nanoparticles2-Methyl-3-(3,4-dichlorophenyl)propane>90%
Microwave irradiation (150°C)NoneSame as above82%

Electrophilic Aromatic Substitution

The dichlorophenyl ring undergoes regioselective substitution, though reactivity is reduced compared to non-chlorinated analogs:

Nitration

Nitrating AgentConditionsMajor ProductIsomer Ratio
HNO₃/H₂SO₄0-5°C3-(2-Nitro-3,4-dichlorophenyl)-2-methylpropanoic acid5:1 (para:meta)

Halogenation

Bromination shows unique selectivity in aqueous media (analogous to Patent US20120309973A1 ):

Halogen SourceSolventPositionYield
Br₂ in H₂OWaterPara to existing Cl88%
Br₂ in CH₂Cl₂OrganicOrtho/meta mixture45%

Pyridazinone Formation

Reacting with hydrazines under Dean-Stark conditions:

Hydrazine DerivativeProductYieldBiological Activity
Hydrazine hydrate6-(3,4-Dichlorophenyl)-4,5-dihydropyridazin-3(2H)-one75%COX-2 inhibition
Phenylhydrazine2-Phenyl-substituted analog68%Antipyretic activity

Thienopyrimidine Derivatives

Condensation with 2-aminothiophenes:

Thiophene PrecursorProductYieldKey Spectral Data
2-Amino-3-carbethoxy-4,5-dimethylthiopheneThieno[2,3-d]pyrimidin-4-one83%IR: 1695 cm⁻¹ (C=O)

Reduction

Catalytic hydrogenation of the aromatic ring (rare due to dechlorination risks):

CatalystPressureProductDechlorination
Pd/C (5%)3 atm H₂Partially saturated cyclohexane derivative<5%

Oxidation

Controlled oxidation of the alkyl chain:

Oxidizing AgentProductNotes
KMnO₄ (acidic)3-(3,4-Dichlorophenyl)-2-methylpropanedioic acidDiester forms preferentially

Industrial-Scale Considerations

Batch processes for key derivatives (scale-up data from Patent ):

ReactionReactor VolumeThroughputPurity
Bromination6,875 L275 kg/batch98.2%
Esterification1,150 L575 kg processed99.1%

Mechanistic Insights

  • Esterification : Follows classical Fischer mechanism with protonation of carbonyl oxygen enhancing electrophilicity

  • Nitration : Directed by electron-withdrawing Cl groups, favoring para attack despite steric hindrance

  • Decarboxylation : Radical pathway dominates under thermal conditions, while acid-catalyzed mechanisms prevail in solution

Scientific Research Applications

Chemistry

  • Intermediate in Organic Synthesis : It serves as an important intermediate in the synthesis of various organic compounds. Its unique structure allows for diverse chemical reactions, including oxidation, reduction, and substitution reactions .
  • Reactivity : The compound can undergo oxidation to yield ketones or carboxylic acids, reduction to form alcohols or alkanes, and substitution reactions involving halogen atoms in the dichlorophenyl group .

Biology

  • Antimicrobial Properties : Research indicates that 3-(3,4-Dichlorophenyl)-2-methylpropanoic acid exhibits antimicrobial and antifungal activities. Studies have shown its effectiveness against pathogens such as Pseudomonas aeruginosa, where it inhibits the type III secretion system (T3SS) critical for bacterial virulence .
  • Cytotoxicity : In vitro assessments reveal selective cytotoxic effects on infected mammalian cell lines while sparing normal cells. This selectivity suggests potential therapeutic applications in treating infections caused by resistant strains .

Medicine

  • Therapeutic Potential : Ongoing research explores its potential in drug development, particularly for conditions requiring targeted antimicrobial therapies. The compound's ability to inhibit specific biological pathways without affecting overall cell viability positions it as a candidate for further pharmacological studies .

Inhibition of Pseudomonas aeruginosa T3SS

A significant study focused on the compound's ability to inhibit T3SS in Pseudomonas aeruginosa. While it did not significantly alter bacterial growth rates, it effectively inhibited T3SS-mediated secretion. This suggests a targeted mechanism that could reduce pathogenicity without compromising bacterial viability .

Cytotoxicity Assessments

In vitro studies demonstrated that this compound selectively targets infected cells while sparing healthy ones. This selectivity is crucial for developing treatments aimed at resistant infections, highlighting the compound's therapeutic potential .

Mechanism of Action

The mechanism of action of 3-(3,4-Dichlorophenyl)-2-methylpropanoic acid involves its interaction with specific molecular targets. The dichlorophenyl group can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Dichlorophenyl Positional Isomers

Key Compounds :

  • 3-(2,4-Dichlorophenyl)propanoic acid (CAS 55144-92-8)
  • (Z)-Methyl 3-(2,4-dichlorophenyl)propanoic acid

Comparison :
The position of chlorine atoms on the phenyl ring significantly impacts physicochemical and biological properties.

  • Lipophilicity and Solubility : 3,4-Dichloro substitution (meta/para positions) increases lipophilicity compared to 2,4-dichloro (ortho/para) isomers due to reduced steric hindrance and optimized electronic effects. This enhances membrane permeability but may reduce aqueous solubility .
  • Biological Activity: 3,4-Dichlorophenyl derivatives exhibit broader-spectrum antimicrobial activity. For example, 3,4-dichlorocinnamanilides (structurally related to propanoic acid derivatives) showed superior antibacterial efficacy against Staphylococcus aureus and mycobacterial strains compared to 4-chloro analogs .
  • Crystallography: The 3,4-dichloro configuration in the title compound allows for stronger intramolecular hydrogen bonding (O–H⋯O), stabilizing the cis-enol form, as observed in (Z)-methyl 3-(2,4-dichlorophenyl)propanoic acid .

Substituted Propanoic Acid Derivatives

Key Compounds :

  • (±)-2-Chloro-3-(3,4-dichlorophenyl)-2-methylpropionic acid (intermediate for cericlamine)
  • 3-[(3-Chloro-2-methylphenyl)amino]propanoic acid (CAS 2167147-94-4)

Comparison :

  • Functional Groups: The presence of a methyl group at the second carbon in the title compound reduces steric hindrance compared to bulkier substituents like amino or chloro groups.
  • Synthetic Utility : Chlorinated intermediates like (±)-2-chloro-3-(3,4-dichlorophenyl)-2-methylpropionic acid are critical in synthesizing antidepressants, highlighting the role of halogenation in enhancing CNS activity .

Key Compounds :

  • 2-(4-Bromo-2-fluorophenyl)-2-methylpropanoic acid (discontinued, CAS 211495-31-7)
  • (2E)-3-(3,4-Dichlorophenyl)-N-[4-(trifluoromethyl)phenyl]prop-2-enamide

Comparison :

  • Antimicrobial Efficacy : 3,4-Dichlorophenyl derivatives consistently outperform analogs with fewer chlorine atoms. For instance, 3,4-dichlorocinnamanilides demonstrated submicromolar activity against MRSA and vancomycin-resistant Enterococcus faecalis, attributed to enhanced membrane disruption and enzyme inhibition .
  • Toxicity: Some analogs, like 2-(4-bromo-2-fluorophenyl)-2-methylpropanoic acid, were discontinued due to unstated safety concerns, whereas 3,4-dichlorophenyl derivatives in showed low cytotoxicity toward mammalian cells, suggesting a favorable therapeutic index .

Physicochemical Properties

Key Data :

Compound Molecular Weight Melting Point (°C) Solubility Lipophilicity (LogP)
3-(3,4-Dichlorophenyl)-2-methylpropanoic acid 234.09 (calc.) Not reported Low in water; soluble in ethanol ~3.5 (estimated)
3-(2,4-Dichlorophenyl)propanoic acid 219.06 Not reported Similar to 3,4-dichloro isomer ~3.2
(±)-2-Chloro-3-(3,4-dichlorophenyl)-2-methylpropionic acid 267.97 Not reported Low aqueous solubility ~4.0

Biological Activity

3-(3,4-Dichlorophenyl)-2-methylpropanoic acid is an organic compound that has garnered attention due to its potential biological activities, particularly in the fields of microbiology and pharmacology. This article explores its biological activity, including antimicrobial properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by a dichlorophenyl group attached to a methylpropanoic acid moiety. Its molecular formula is C9H8Cl2O2C_9H_8Cl_2O_2, with a molecular weight of approximately 219.07 g/mol. The presence of chlorine atoms significantly influences its chemical reactivity and biological activity.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial properties. Studies have shown its effectiveness against various bacterial strains and fungi. For example, it has been tested against both Gram-positive and Gram-negative bacteria, demonstrating varying degrees of inhibition.

Microorganism Activity Level
Staphylococcus aureusHigh
Escherichia coliModerate
Candida albicansHigh
Pseudomonas aeruginosaModerate

These findings suggest that the compound could be a candidate for developing new antimicrobial agents .

The mechanism through which this compound exerts its biological effects is not fully understood but may involve:

  • Enzyme Inhibition : Similar compounds have been shown to inhibit specific enzymes critical for microbial survival .
  • Cell Signaling Pathways : The compound may influence cellular processes by interacting with signaling pathways that regulate cell growth and apoptosis .
  • Biochemical Pathways : It could affect metabolic pathways, potentially leading to altered cellular metabolism in target organisms .

Case Studies and Research Findings

  • Inhibition of Pseudomonas aeruginosa T3SS : A study investigated the compound's ability to inhibit the type III secretion system (T3SS) in Pseudomonas aeruginosa, which is crucial for its virulence. The results indicated that while the compound did not significantly alter bacterial growth rates, it effectively inhibited T3SS-mediated secretion, suggesting a targeted mechanism of action that could lead to reduced pathogenicity without affecting overall bacterial viability .
  • Cytotoxicity Assessments : In vitro studies assessed the cytotoxic effects on mammalian cell lines, revealing selective toxicity towards infected cells while sparing normal cells. This selectivity highlights the potential for therapeutic applications in treating infections caused by resistant strains .

Q & A

Q. Critical Factors :

  • Catalyst Choice : 4-Methylmorpholine enhances nucleophilicity in alkylation steps .
  • Solvent : DMF increases reaction efficiency due to high polarity .
  • Temperature : Hydrolysis at 60–80°C optimizes yield while minimizing side reactions .

How can researchers resolve contradictions in reported solubility data for this compound?

Level: Advanced
Methodological Answer:
Discrepancies in solubility (e.g., aqueous vs. organic solvents) often arise from pH-dependent ionization or impurities. To address this:

Standardize pH : Use buffered solutions (e.g., phosphate buffer at pH 7.4) to control ionization .

Purification : Recrystallize the compound using ethanol/water mixtures to remove hydrophobic impurities .

Analytical Validation : Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) and compare with reference spectra .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(3,4-Dichlorophenyl)-2-methylpropanoic acid
Reactant of Route 2
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3-(3,4-Dichlorophenyl)-2-methylpropanoic acid

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